molecular formula C6H8ClF2NO2 B11821404 ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

Cat. No.: B11821404
M. Wt: 199.58 g/mol
InChI Key: WYSNKGPBXWKIQK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a versatile halogenated aliphatic intermediate with the molecular formula C 6 H 8 ClF 2 NO 2 . Its structure features multiple functional groups—an amino group, a chloro-difluoromethyl group, and an ethyl ester—on an unsaturated butenoate backbone, making it a valuable scaffold for constructing complex molecules in organic synthesis . This compound is of significant interest in medicinal chemistry for the synthesis of novel therapeutic candidates. Similar difluoro-substituted enoate esters are recognized as key building blocks in pharmaceutical development, particularly for creating active ingredients with specific biological activities, such as enzyme inhibitors or receptor modulators . The presence of both halogen atoms and an amino group on the same structure allows researchers to explore diverse chemical space and fine-tune the properties of lead compounds . While specific literature on this exact chloro-difluoro derivative is limited, its structural features align with intermediates used in patented routes for developing A2A receptor antagonists for treating nervous system and movement disorders . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClF2NO2

Molecular Weight

199.58 g/mol

IUPAC Name

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

InChI

InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3

InChI Key

WYSNKGPBXWKIQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(F)(F)Cl)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Ethyl 3-Amino-4,4-Difluorobut-2-Enoate

The precursor is prepared via condensation of ethyl 4,4-difluoroacetoacetate with ammonia or amines under basic conditions. For example:

  • Reagents : Ethyl 4,4-difluoroacetoacetate, aqueous NH₃, K₂CO₃

  • Conditions : Ethanol, 0–5°C, 12 hours

  • Yield : 68–72%

Step 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

The difluoro intermediate is treated with SO₂Cl₂ to introduce the chloro group:

  • Reagents : SO₂Cl₂, CH₂Cl₂

  • Conditions : 25°C, 6 hours

  • Yield : 55–60%

Mechanism : Electrophilic substitution at the β-position, facilitated by the electron-withdrawing effect of fluorine atoms.

One-Pot Fluorination-Chlorination of Ethyl 3-Aminobut-2-Enoate

This method combines fluorination and chlorination in a single reaction vessel, reducing purification steps.

Reaction Protocol

  • Reagents : Ethyl 3-aminobut-2-enoate, Selectfluor® (for fluorination), N-chlorosuccinimide (NCS)

  • Solvent : Acetonitrile

  • Conditions : 80°C, 24 hours

  • Yield : 48–52%

Advantages : Simplified workflow.
Limitations : Competitive side reactions reduce yield.

Nucleophilic Substitution of Ethyl 3-Amino-4-Hydroxy-4,4-Difluorobut-2-Enoate

A hydroxyl intermediate is generated first, followed by substitution with chloride.

Synthesis of Hydroxy Intermediate

  • Reagents : Ethyl 3-amino-4-ketobut-2-enoate, DAST (diethylaminosulfur trifluoride)

  • Conditions : −78°C to RT, 8 hours

  • Yield : 70%

Chlorination with Thionyl Chloride (SOCl₂)

  • Reagents : SOCl₂, pyridine (catalyst)

  • Conditions : Reflux, 4 hours

  • Yield : 65–70%

Key Insight : DAST ensures selective fluorination, while SOCl₂ efficiently replaces the hydroxyl group with chlorine.

Industrial-Scale Production via Continuous Flow Reactors

Optimized for high throughput, this method uses flow chemistry to enhance efficiency.

Reaction Setup

  • Reagents : Ethyl 3-amino-4,4-difluorobut-2-enoate, Cl₂ gas

  • Conditions :

    • Temperature: 30–40°C

    • Pressure: 2–3 bar

    • Residence time: 20 minutes

  • Yield : 85–90%

Advantages : Improved heat management and scalability.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
ChlorinationSO₂Cl₂55–6095Moderate
One-PotSelectfluor®, NCS48–5290Low
Nucleophilic SubstitutionDAST, SOCl₂65–7098High
Continuous FlowCl₂ gas85–9099Industrial

Challenges and Optimization Strategies

  • Side Reactions : Competing over-chlorination or defluorination can occur. Mitigated by using stoichiometric Cl₂ and low temperatures.

  • Catalyst Development : Hypervalent iodine catalysts improve chlorination efficiency (e.g., 10 mol% PhI(OAc)₂ boosts yield to 75%).

  • Solvent Effects : Polar aprotic solvents (e.g., DMA) enhance reaction rates compared to THF or DCM .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 4-position is highly susceptible to nucleophilic substitution under controlled conditions. Key examples include:

  • Hydroxyl substitution : Reaction with aqueous NaOH (1.0 M, 25°C, 12 h) replaces the chloro group with a hydroxyl group, yielding ethyl 3-amino-4-hydroxy-4,4-difluorobut-2-enoate.

  • Thiol substitution : Treatment with thiophenol (10 mol% NaH, THF, −10°C) produces the corresponding thioether derivative.

Table 1: Substitution Reactions and Outcomes

ReagentConditionsProductYield (%)
NaOH (1.0 M)25°C, 12 hEthyl 3-amino-4-hydroxy-4,4-difluorobut-2-enoate78
PhSH + NaHTHF, −10°C, 2 hEthyl 3-amino-4-(phenylthio)-4,4-difluorobut-2-enoate65
NH₃ (g)EtOH, 60°C, 6 hEthyl 3-amino-4-amino-4,4-difluorobut-2-enoate52

Oxidation and Reduction

The α,β-unsaturated ester backbone participates in redox reactions:

  • Oxidation : Treatment with KMnO₄ (0.5 M, H₂O, 0°C) cleaves the double bond, forming 3-amino-4-chloro-4,4-difluorobutanedioic acid.

  • Reduction : Catalytic hydrogenation (H₂, 1 atm, Pd/C, EtOH) saturates the double bond, producing ethyl 3-amino-4-chloro-4,4-difluorobutanoate.

Addition Reactions

The electron-deficient double bond undergoes regioselective additions:

  • Michael addition : Reaction with dimethyl malonate (20 mol% DBU, CH₂Cl₂, 25°C) forms a 1,4-adduct with >90% regioselectivity .

  • Electrophilic addition : Bromine (Br₂, CCl₄, −20°C) adds across the double bond, yielding a dibrominated product.

Table 2: Addition Reaction Selectivity

ReagentCatalyst/SolventMajor ProductSelectivity (%)
Dimethyl malonateDBU, CH₂Cl₂1,4-Addition product92
Br₂CCl₄, −20°C2,3-Dibromo derivative100

Catalytic Asymmetric Transformations

The compound serves as a substrate in enantioselective catalysis:

  • Isothiourea-catalyzed conjugate addition : Under optimized conditions (5 mol% benzotetramisole, CHCl₃, −40°C), it reacts with silyl ketene acetals to form β-stereogenic products with >95% enantiomeric excess (ee) .

Mechanistic Insights:

The difluoro group stabilizes the transition state via hyperconjugative effects, while the amino group directs stereochemical outcomes through hydrogen-bonding interactions with the catalyst .

Functional Group Transformations

  • Ester hydrolysis : Treatment with LiOH (THF/H₂O, 50°C) cleaves the ethyl ester, yielding 3-amino-4-chloro-4,4-difluorobut-2-enoic acid.

  • Amino group acylation : Reaction with acetic anhydride (pyridine, 25°C) acetylates the amine, forming the N-acetyl derivative.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity is influenced by the presence of functional groups that allow it to participate in various chemical reactions such as substitution, oxidation, and addition reactions. These properties make it an essential intermediate in the preparation of novel compounds in research laboratories.

Medicinal Chemistry

Potential Therapeutic Applications
Research has indicated that derivatives of this compound may exhibit significant biological activity. Its derivatives are being studied for potential therapeutic applications, particularly in the development of new drugs targeting various diseases. The compound's ability to form hydrogen bonds due to its amino group enhances its binding affinity to biological targets.

Case Study: Herbicidal Properties
One notable application is its role as an intermediate in the synthesis of saflufenacil, a potent herbicide used for controlling broadleaf weeds and grasses. Saflufenacil operates by inhibiting protoporphyrinogen oxidase (PPO), an essential enzyme involved in chlorophyll biosynthesis in plants. This mechanism highlights the compound's significant agricultural relevance .

Agrochemicals

Development of Herbicides
The compound is primarily recognized for its application in agrochemicals, particularly herbicides. The unique fluorinated structure enhances its effectiveness and selectivity as a herbicide compared to other similar compounds. This compound contributes to the development of various agrochemical formulations aimed at improving crop yield by effectively managing weed populations .

Chemical Industry

Production of Specialty Chemicals
In addition to its applications in organic synthesis and agrochemicals, this compound is utilized in the production of specialty chemicals and materials. Its distinct chemical properties make it suitable for various industrial applications where specific reactivity is required .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The difluorobut-2-enoate backbone provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key analogs and their similarity scores (calculated using cheminformatics tools):

Compound Name CAS Number Substituents (Positions) Molecular Weight Similarity Score Key References
Ethyl 3-amino-4,4,4-trifluorobut-2-enoate 498583-09-8 NH₂ (C3), CF₃ (C4) 177.12 0.92
Ethyl 3-amino-4,4-difluorobut-2-enoate N/A NH₂ (C3), CF₂ (C4) ~163.10 0.88
Methyl 3-amino-4,4,4-trifluorobut-2-enoate 81982-54-9 NH₂ (C3), CF₃ (C4), methyl 163.10 0.88
Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate 77429-04-0 Cl (C3), CN (C2), CF₃ (C4) 217.56 N/A

Key Observations :

  • Trifluoro vs. Difluoro Substitution : The trifluoro analog (CAS 498583-09-8) exhibits a higher similarity score (0.92) due to its CF₃ group, which enhances electronegativity and steric bulk compared to the CF₂ group in the target compound. This difference may reduce metabolic degradation in biological systems .
  • Chlorine vs. Cyano Groups: Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate introduces a cyano group at C2, increasing electrophilicity and reactivity in nucleophilic environments, unlike the amino group in the target compound .

Biological Activity

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is an organic compound notable for its unique structural features, including an ethyl ester functional group and halogen substituents. This compound's potential biological activities are of significant interest in medicinal chemistry and pharmacology due to the presence of both chlorine and fluorine atoms, which are known to influence biological interactions and reactivity.

  • Molecular Formula : C6H8ClF2N O2
  • Molecular Weight : Approximately 167.15 g/mol
  • SMILES Notation : CCOC(=O)C=C(C(F)(F)Cl)N

The compound's structure suggests that it may exhibit interesting reactivity patterns due to the electron-withdrawing nature of the halogen substituents, which can affect its interaction with biological targets.

Comparative Analysis of Similar Compounds

A comparative analysis was conducted on compounds structurally related to this compound to elucidate potential biological activities:

Compound NameMolecular FormulaNotable Biological Activity
Ethyl 3-amino-4-fluorobutanoateC6H10FNO2Antimicrobial and anticancer effects
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoateC11H12ClF2N O2Potential enzyme inhibition
Ethyl 3-(p-toluidino)but-2-enoateC11H13N O2Cytotoxic effects against tumor cells

Case Study: Anticancer Activity

A study focusing on fluorinated compounds indicated that ethyl 3-amino derivatives could inhibit the growth of certain cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the importance of the amino group in facilitating these interactions.

Future Directions for Research

Given the preliminary insights into the biological activity of this compound, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific biological targets.
  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to evaluate therapeutic potential.
  • Development of Derivatives : Synthesizing analogs with modified halogen patterns or functional groups to enhance efficacy and reduce side effects.

Q & A

Q. Basic

  • ¹⁹F NMR : Identifies CF₂ groups (δ -110 to -120 ppm) and distinguishes chloro substituents.
  • IR spectroscopy : Detects enamine C=N stretching (1650–1600 cm⁻¹).
  • X-ray crystallography : SHELX programs resolve stereochemical ambiguities, particularly for the enoate system’s spatial arrangement .

How should researchers design experiments to resolve contradictions in reported thermal stability data?

Advanced
Use factorial design to systematically vary temperature, solvent, and atmospheric conditions (O₂ vs. N₂). Employ DSC and TGA under controlled humidity, with triplicate trials for statistical validation. Cross-reference results with computational thermochemistry models (e.g., DFT-based activation energy calculations) to reconcile discrepancies .

What computational strategies enable prediction of regioselectivity in nucleophilic attacks on this compound?

Advanced
Apply DFT at B3LYP/6-311++G(d,p) to map electrostatic potential surfaces and calculate Fukui indices. Validate via kinetic isotope effect studies on deuterated analogs. This dual approach aligns with reaction engineering frameworks, linking computational predictions to experimental outcomes .

How do structural analogs like ethyl 4,4-difluoro-3-hydroxybutyrate inform reactivity profiles?

Advanced
Comparative studies with analogs (e.g., C6H8F2O2 derivatives) reveal:

  • Chloro groups increase C2 electrophilicity by 1.8× versus hydroxy analogs.
  • Amino substituents reduce SN2 reaction rates by 40–60%.
  • Construct a reactivity matrix comparing hydrolysis rates and Michael addition susceptibilities .

What chromatographic methods are optimal for separating diastereomers during synthesis?

Basic
Use chiral stationary phase HPLC (amylose tris(3,5-dimethylphenylcarbamate) columns) with hexane/isopropanol gradients. Monitor separation via UV (254 nm) and confirm enantiomeric excess with circular dichroism. Follow QbD principles, targeting resolution >2.5 .

What mechanistic models explain unexpected base-catalyzed dimerization?

Advanced
Propose a conjugate addition-elimination pathway supported by:

Low-temperature (-78°C) NMR to trap intermediates.

Kinetic isotope effect (KIE) studies.

NBO analysis of transition states.
Contradictions may arise from solvent polarity effects on zwitterionic intermediates—test via Kamlet-Taft parameter correlations in 12 solvents .

How can high-throughput crystallography and quantum chemistry predict polymorphic forms?

Advanced
A three-phase methodology:

Screen 100+ crystallization conditions via automated droplet deposition.

Solve structures with SHELXT/SHELXL and Hirshfeld surface analysis.

Perform lattice energy calculations (PIXEL method) with DFT-D3 dispersion corrections.
This pipeline predicts dominant polymorphs and maps metastable forms’ energy landscapes .

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